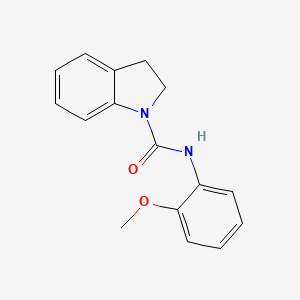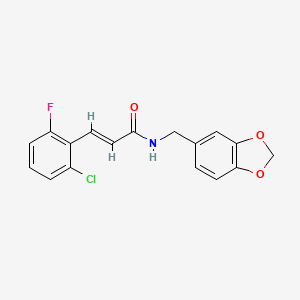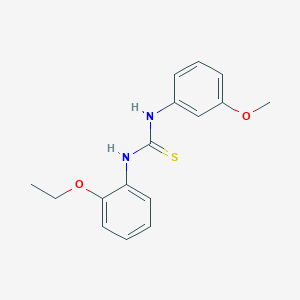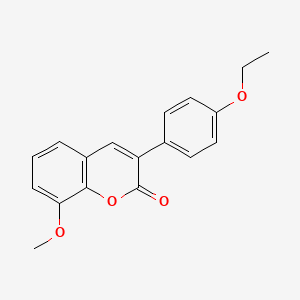
N-(4-methyl-1-piperazinyl)-N'-(4-phenoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-1-piperazinyl)-N'-(4-phenoxyphenyl)thiourea, commonly known as MPTU, is a synthetic chemical compound that has been extensively studied for its pharmacological properties. It is a thiourea derivative that has been found to have a wide range of applications in scientific research.
Mécanisme D'action
MPTU acts as a potent inhibitor of PKC by binding to the enzyme's regulatory domain. This binding prevents the activation of PKC, leading to a decrease in downstream signaling pathways. The inhibition of PKC activity by MPTU has been shown to have a wide range of effects on cellular processes, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
MPTU has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPTU can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the proliferation of smooth muscle cells. In vivo studies have shown that MPTU can reduce the growth of tumors in animal models of cancer and inhibit neointimal hyperplasia in models of vascular injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPTU is its specificity for PKC, which allows for the selective inhibition of the enzyme without affecting other signaling pathways. This specificity makes MPTU a valuable tool for studying the role of PKC in cellular processes. However, MPTU has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the study of MPTU. One area of research is the development of more potent and selective PKC inhibitors based on the structure of MPTU. Another area of research is the investigation of the therapeutic potential of MPTU in diseases such as cancer, diabetes, and cardiovascular disease. Finally, the use of MPTU as a tool for studying the role of PKC in cellular processes is an area of ongoing research.
Conclusion:
In conclusion, MPTU is a synthetic chemical compound that has been extensively studied for its pharmacological properties. Its ability to inhibit the activity of PKC has been shown to have therapeutic potential in a wide range of diseases. MPTU has a specific mechanism of action and has been shown to have a wide range of biochemical and physiological effects. While it has some limitations, MPTU is a valuable tool for studying the role of PKC in cellular processes and has several future directions for research.
Méthodes De Synthèse
MPTU can be synthesized through a multi-step process involving the reaction of 4-methyl-1-piperazinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-phenoxyaniline. The final product is obtained by reacting the resulting amide with ammonium thiocyanate. The purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
MPTU has been extensively studied for its pharmacological properties, particularly its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in a wide range of diseases, including cancer, diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-21-11-13-22(14-12-21)20-18(24)19-15-7-9-17(10-8-15)23-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJSEMSIQFSGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)
![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)
![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5739307.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)



![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)


